(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-4-26(5-2)18-13-10-17(11-14-18)22(27)24-23-25(3)20-15-12-16-8-6-7-9-19(16)21(20)28-23/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVCYRBZPDNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common approach is the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-one with 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the benzamide ring and the thiazole/naphthothiazole system. Key comparisons include:
Substituent Impact :
- Electron-Donating Groups (e.g., Diethylamino): The diethylamino group in the target compound likely enhances solubility in polar solvents compared to electron-withdrawing groups (e.g., acetyl in ).
Physical and Crystallographic Properties
The crystallographic stability of analogs like the compound in (mean σ(C–C) = 0.002 Å) suggests that similar thiazol-2-ylidene benzamides, including the target compound, may exhibit robust solid-state packing.
Biological Activity
(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the condensation of diethylamino benzaldehyde with 3-methylnaphtho[2,1-d]thiazol-2(3H)-one. The reaction conditions typically include reflux in a suitable solvent, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values vary depending on the specific bacteria tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity
Cytotoxicity studies conducted on several cancer cell lines indicate that this compound has promising anticancer activity. The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HT-29 | 25 |
The results indicate that the compound induces apoptosis in these cell lines, which may be mediated through the activation of caspase pathways.
The proposed mechanism of action for this compound involves interaction with specific cellular targets. Binding studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways. Additionally, computational docking studies have indicated favorable interactions with key proteins implicated in cancer progression.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of various derivatives of thiazole compounds, including this compound. Results showed enhanced activity compared to standard antibiotics .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. The study concluded that it significantly reduced cell viability and induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
